molecular formula C14H18ClNO4 B112668 Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid CAS No. 479064-90-9

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

Cat. No. B112668
M. Wt: 299.75 g/mol
InChI Key: ZPXVKCUGZBGIBW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is a chemical compound with the empirical formula C14H18ClNO4 . It is also known as “(S)-3-(Boc-amino)-3-(4-chlorophenyl)propionic acid” or "Boc-4-chloro-D-β-phenylalanine" . This compound is used in peptide synthesis .


Molecular Structure Analysis

The molecular weight of “Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is 299.75 . The InChI code for this compound is PZRMZYBRURTRTJ-UHFFFAOYSA-N . The SMILES string representation of this compound is CC@@HOC©©C)c1ccc(Cl)cc1)C(O)=O .


Physical And Chemical Properties Analysis

“Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is a non-combustible solid . The flash point of this compound is not applicable . It is recommended to store this compound in a well-ventilated place and keep the container tightly closed .

Scientific Research Applications

Applications in Photocatalysis and Environmental Purification One of the significant areas of research where related compounds have found application is in the field of photocatalysis. Materials like (BiO)2CO3 (BOC), which share a thematic connection through their involvement in chemical modifications for enhanced performance, have been extensively studied. These materials are employed in various fields including healthcare, environmental purification, and as components in sensors and supercapacitors due to their photocatalytic properties. By modifying such compounds, researchers aim to enhance their visible light-driven photocatalytic performance, which is crucial for applications in environmental cleanup and sustainable chemical processes (Zilin Ni et al., 2016).

Role in Antimicrobial and Antioxidant Activities Another area of interest is the study of compounds like Chlorogenic Acid (CGA), which demonstrates a wide range of biological and pharmacological effects including antioxidant, antibacterial, and antiviral activities. This research is crucial for developing natural additives that can enhance food safety and preservation, potentially aligning with the exploration of Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid's properties (M. Naveed et al., 2018).

Innovations in Drug Delivery Systems The exploration of boron-containing compounds (BCCs) in drug design and delivery systems is another related field. These studies focus on synthesizing and testing new compounds for biomedical applications, including antimycotic agents and environmental protectors. Research in this domain could provide insights into how Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid might be engineered or applied in medical contexts (Elizabeth Estevez-Fregoso et al., 2021).

Exploration of Nonlinear Optical Materials The development of nonlinear optical (NLO) materials based on π-conjugated groups, which include the study of compounds with specific electronic arrangements for enhanced optical properties, is also relevant. This research can lead to advancements in laser technology and optical communications, potentially offering a field where Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid or similar compounds could be applied (Yaoguo Shen et al., 2018).

Safety And Hazards

“Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3S)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXVKCUGZBGIBW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426613
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

CAS RN

479064-90-9
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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